molecular formula C13H23NO B3052425 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- CAS No. 41267-60-1

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-

Cat. No. B3052425
CAS RN: 41267-60-1
M. Wt: 209.33 g/mol
InChI Key: KHMVXSQLPUNRCF-GLGOKHISSA-N
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Description

“9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-” is a complex organic compound. It belongs to a class of compounds known as azabicycloalkanes . The compound is related to 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is a sterically unhindered and stable class of nitroxyl radicals . ABNO efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo nonan-9-ones with sodium tetrahydridoborate gave the corresponding alcohols as mixtures of α- and β-epimers . Another study reported a new entry to 9-azabicyclo nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines .


Molecular Structure Analysis

The molecular structure of “9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-” can be analyzed based on its empirical formula and molecular weight. For example, a related compound, 9-Azabicyclo[3.3.1]nonane N-oxyl, has an empirical formula of C8H14NO and a molecular weight of 140.20 .


Chemical Reactions Analysis

The chemical reactions involving “9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-” can be inferred from related compounds. For instance, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-” can be inferred from related compounds. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl is a solid at room temperature and has a melting point of 65-70°C .

Mechanism of Action

The mechanism of action of “9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-” can be inferred from related compounds. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is known to catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that “9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-” may also act as a catalyst in similar reactions.

Future Directions

The future directions for the study and application of “9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-” could involve further exploration of its catalytic properties, particularly in the oxidation of alcohols to carbonyl compounds. Additionally, the synthesis methods could be optimized for better yield and selectivity .

properties

IUPAC Name

(1R)-1-pentyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-2-3-4-7-13-8-5-6-11(14-13)9-12(15)10-13/h11,14H,2-10H2,1H3/t11?,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMVXSQLPUNRCF-GLGOKHISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CCCC(N1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@]12CCCC(N1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41267-60-1
Record name 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
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9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
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9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
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9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
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9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Reactant of Route 6
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-

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